tert-butyl N-(4-bromo-3-formylphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-3-formylphenyl)carbamate is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a brominated formylphenyl group. It is commonly used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of tert-butyl N-(4-bromo-3-formylphenyl)carbamate typically involves the reaction of 4-bromo-3-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl N-(4-bromo-3-formylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcarbamates, while reduction and oxidation reactions yield alcohols and carboxylic acids, respectively .
Scientific Research Applications
tert-Butyl N-(4-bromo-3-formylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor activity by binding to specific sites .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(4-bromo-3-formylphenyl)carbamate include:
tert-Butyl N-(4-chloro-3-formylphenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl N-(4-bromo-3-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
tert-Butyl N-(4-bromo-3-carboxyphenyl)carbamate: Similar structure but with a carboxyl group instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-formylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVBGCSSVSRPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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